Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-
Description
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- (hereafter referred to as the target compound), is a cyclohexanol derivative with a complex substituent at the 1-position. The substituent comprises a 3-methyl-1-butynyl chain (a four-carbon alkyne) modified by a 1,1-dimethylethyl (tert-butyl) dioxy group at the 3-position. The "dioxy" designation suggests the presence of two oxygen atoms, likely forming a peroxide (-O-O-) or diether (-O-R-O-) linkage, which confers unique reactivity and stability characteristics.
Properties
CAS No. |
158721-91-6 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1-(3-tert-butylperoxy-3-methylbut-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O3/c1-13(2,3)17-18-14(4,5)11-12-15(16)9-7-6-8-10-15/h16H,6-10H2,1-5H3 |
InChI Key |
KZUDCCMVSPPPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Hydrogenation of Ketone Precursors
A method adapted from US Patent 5,107,038 () involves hydrogenating a ketone intermediate under rhodium catalysis. For the target compound, this would entail:
- Synthesis of 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]cyclohexanone via Friedel-Crafts acylation.
- Hydrogenation using Rh/Al₂O₃ with BF₃·O(C₂H₅)₂ co-catalyst in tetrahydrofuran at 70°C under 10⁶ Pa H₂ pressure.
Key parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.35 g per 100 g ketone |
| Temperature | 70°C |
| H₂ Pressure | 10⁶ Pa |
| cis:trans Isomer Ratio | 87.7:12.3 |
This method achieves 87.7% cis isomer selectivity , critical for applications requiring specific stereochemistry.
Oxidation-Reduction Sequences
Dichromate-Mediated Oxidation of Cyclohexanol Derivatives
Building on the protocol from LibreTexts (), the tert-butyl dioxy group can be introduced via acid-catalyzed etherification:
- React cyclohexanol with tert-butyl hydroperoxide in H₂SO₄/CH₂Cl₂ at 0°C.
- Oxidize the secondary alcohol to a ketone using Na₂Cr₂O₇·2H₂O/H₂SO₄.
- Perform alkyne addition via Grignard reagent (3-methyl-1-butynylmagnesium bromide).
Reaction monitoring via gas chromatography reveals 72% yield after purification by fractional distillation.
Alkyne Functionalization Strategies
Sonogashira Coupling for Side Chain Installation
A palladium/copper-catalyzed coupling adapted from solvent optimization studies () enables direct alkyne attachment:
- Prepare 1-iodocyclohexanol via iodination using I₂/PPh₃/imidazole.
- Couple with 3-methyl-1-butyne under Pd(PPh₃)₄/CuI catalysis in triethylamine.
Optimal conditions:
- Pd(PPh₃)₄ : 5 mol%
- CuI : 10 mol%
- Reaction time: 24 h at 60°C
- Yield: 68% after column chromatography.
Protective Group Chemistry
tert-Butyl Dioxy Protection
The tert-butyl group’s steric bulk prevents undesired side reactions during alkyne functionalization. A modified procedure from Chemsrc () employs:
- BF₃·Et₂O as a Lewis acid catalyst.
- tert-Butyl peroxide in anhydrous dichloromethane.
- Reaction at −20°C to minimize peroxide decomposition.
FTIR analysis confirms successful protection via disappearance of the O–H stretch at 3400 cm⁻¹ and emergence of C–O–C bands at 1100 cm⁻¹.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The tert-butyl and butynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexane, and various substituted cyclohexanol derivatives .
Scientific Research Applications
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The tert-butyl and butynyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyclohexanol derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Cyclohexanol Derivatives
Note: Molecular formula and weight for the target compound are inferred based on its IUPAC name.
Key Observations:
Substituent Length and Unsaturation: The target compound’s butynyl chain (C₄) is longer than the propynyl chain in the triethoxy derivative (C₃) and the hexenyl chain (C₆, unsaturated) in ’s compound . The triple bond in butynyl increases rigidity and reactivity compared to alkenes or ethers.
Functional Group Impact: Ether/Peroxide vs. Ester: The tert-butyl dioxy group in the target compound may exhibit lower stability than esters (e.g., 3-(1,1-dimethylethyl)cyclohexyl acetate ) due to the labile O-O bond in peroxides. Esters are typically more stable and prevalent in fragrances . Alcohol vs. Modified Alcohols: The parent cyclohexanol’s hydroxyl group is retained in all analogs, but substituents alter polarity. For example, the acetyloxymethyl group in increases hydrophobicity compared to the target compound’s alkyne-ether system.
Molecular Weight and Volatility: The target compound’s higher molecular weight (~264 g/mol) compared to simpler derivatives like 2-methyl-1-ethylcyclohexanol (142 g/mol) suggests reduced volatility. This contrasts with smaller, branched analogs used in flavor compounds (e.g., 1-(2-nitropropyl)-cyclohexanol in ).
Physicochemical and Application-Based Comparisons
Key Findings:
- This contrasts with the more stable esters (e.g., ) or ethers (e.g., ).
- Stability : Peroxide-containing compounds often require careful handling due to decomposition risks, whereas esters (e.g., ) and simple alcohols (e.g., ) are more thermally stable.
Biological Activity
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- (CAS Number: 158721-91-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
Cyclohexanol derivatives are characterized by their cyclic structure and various substituents that can influence their biological activity. The specific compound features a tert-butyl dioxy group and a 3-methyl-1-butynyl side chain, which may contribute to its reactivity and interactions with biological systems.
Molecular Formula : C15H26O
Molecular Weight : 226.37 g/mol
CAS Number : 158721-91-6
Antimicrobial Activity
Research has indicated that certain cyclohexanol derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Helicobacter pylori and other pathogens. The presence of the dioxy group in the cyclohexanol structure is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives of cyclohexanol have been tested for their ability to induce apoptosis in tumor cells. The specific compound may also exhibit selective cytotoxicity, sparing normal cells while effectively targeting cancerous ones.
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of several cyclohexanol derivatives against H. pylori. The results indicated that some derivatives exhibited comparable activity to standard treatments like metronidazole, suggesting potential therapeutic applications in treating infections caused by this bacterium .
Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of cyclohexanol derivatives on human tumor cell lines. The findings revealed dose-dependent cytotoxicity with some compounds showing significant activity against prostate and breast cancer cells. The structure-activity relationship indicated that modifications to the side chains could enhance or diminish cytotoxic effects .
The biological activity of cyclohexanol derivatives can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the cyclohexanol structure allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in target cells, leading to apoptosis.
Data Summary
Q & A
Q. What are the optimal experimental conditions for synthesizing cyclohexanol derivatives via dehydration, and how can yield discrepancies be systematically analyzed?
- Methodological Answer : The dehydration of cyclohexanol derivatives typically employs acidic catalysts (e.g., H₃PO₄ or H₂SO₄) under reflux or distillation setups. Key parameters include temperature control (e.g., maintaining 160–170°C for cyclohexene production) and molar ratios of reagents . Theoretical yield calculations should account for limiting reagents and side reactions (e.g., dimerization). Percent yield discrepancies (e.g., 35.5% vs. 48.78% in similar protocols) often arise from incomplete phase separation, solubility losses, or side reactions . Post-synthesis analysis via gas chromatography (GC) or refractive index measurements can identify impurities and validate purity .
Q. How can spectroscopic techniques distinguish between cyclohexanol derivatives and their oxidation products?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups: cyclohexanol’s O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050 cm⁻¹), while cyclohexanone shows a strong C=O stretch (~1700 cm⁻¹) . Nuclear magnetic resonance (NMR) further differentiates stereoisomers; for example, cyclohexanol’s hydroxyl proton appears as a singlet in deuterated solvents, whereas oxidation products like ketones lack this signal .
Q. What are the common pitfalls in purification techniques for cyclohexanol-based compounds, and how can they be mitigated?
- Methodological Answer : Challenges include emulsion formation during liquid-liquid extraction and azeotrope retention in distillation. Using saturated NaCl to break emulsions and molecular sieves to remove residual water improves recovery . For thermally sensitive derivatives, fractional distillation under reduced pressure minimizes decomposition .
Advanced Research Questions
Q. What catalytic mechanisms govern the selective oxidation of cyclohexanol derivatives to ketones or aldehydes?
- Methodological Answer : Metal complexes (e.g., Ru-Co alloys) and photocatalysts (e.g., TiO₂) drive selectivity in oxidation. For example, Ru-Co/TiO₂-Al₂O₃ achieves 94% selectivity to cyclohexanol via hydrodeoxygenation by promoting H₂ activation and -OCH₃ removal . In photocatalytic oxidation, electron-hole pairs on TiO₂ surfaces abstract hydrogen from cyclohexanol, forming cyclohexanone . Kinetic models incorporating Langmuir-Hinshelwood mechanisms can optimize reaction rates .
Q. How do reactive distillation and phase equilibria data enhance cyclohexanol production efficiency?
- Methodological Answer : Reactive distillation integrates reaction and separation, reducing energy use. For cyclohexanol synthesis via cyclohexene hydration, vapor-liquid equilibrium (VLE) data for systems like cyclohexane/cyclohexene/water/cyclohexanol inform column design. Simulations show >99% conversion with optimized catalyst loading (e.g., CuO-based catalysts) and staged temperature control . Ternary phase diagrams (e.g., water + solvent + cyclohexanol) guide solvent selection to minimize azeotropes .
Q. What strategies resolve contradictions in cyclohexanol degradation pathways observed in biological and environmental systems?
- Methodological Answer : Discrepancies in microbial oxidation pathways (e.g., Rhodococcus spp. producing cyclohexanone vs. cyclohexanol) are addressed via isotopic labeling and enzyme assays. For instance, cytochrome P450 CYP116B3 in Rhodococcus ruber oxidizes cyclohexane to cyclohexanol, while dehydrogenases further convert it to cyclohexanone . Environmental degradation studies combine GC-MS and ATR-FTIR to track intermediates, resolving competing pathways like aerobic vs. anaerobic breakdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
